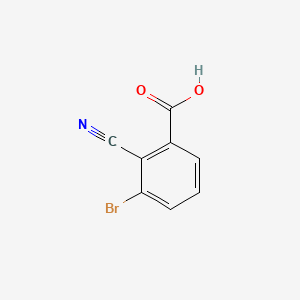
2-Bromo-6-hydrazinylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom, a hydrazinyl group, and a benzonitrile moiety. It is primarily used in research settings and has applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-hydrazinylbenzonitrile typically involves the bromination of 6-hydrazinylbenzonitrile. One common method includes the reaction of 6-hydrazinylbenzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s purity and yield.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis in a research setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to produce the compound in bulk.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-6-hydrazinylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-Bromo-6-hydrazinylbenzonitrile is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: In biological research, it can be used to synthesize compounds with potential pharmacological activities. Its derivatives may exhibit properties useful in drug development.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-hydrazinylbenzonitrile largely depends on its application. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes . The hydrazinyl group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparación Con Compuestos Similares
- 2-Bromo-4-hydrazinylbenzonitrile
- 2-Bromo-5-hydrazinylbenzonitrile
- 2-Bromo-3-hydrazinylbenzonitrile
Uniqueness: 2-Bromo-6-hydrazinylbenzonitrile is unique due to the specific positioning of the bromine and hydrazinyl groups on the benzonitrile ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in various synthetic pathways .
Propiedades
IUPAC Name |
2-bromo-6-hydrazinylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-3-7(11-10)5(6)4-9/h1-3,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGREABJOLPKDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697212 |
Source


|
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260982-77-1 |
Source


|
| Record name | 2-Bromo-6-hydrazinylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)





![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)



